5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Description

Systematic IUPAC Nomenclature and Structural Representation

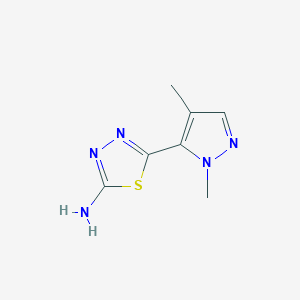

The compound 5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic organic molecule featuring two fused aromatic rings: a pyrazole and a 1,3,4-thiadiazole. Its systematic IUPAC name is derived from the parent heterocycles and substituent positions:

- Pyrazole moiety : A five-membered ring with nitrogen atoms at positions 1 and 2. The methyl groups are located at positions 1 and 4.

- 1,3,4-Thiadiazole moiety : A five-membered ring containing two nitrogen atoms and one sulfur atom. The amine group (-NH₂) is at position 2.

Structural representation :

- SMILES :

CN1C=C(C)N(C)C1=C2N=C(NS2)N - InChI :

InChI=1S/C7H9N5S/c1-11-4(3-8-11)5-9-10-6(13-5)12-7/h3H,1-2H3,(H2,12,13) - InChIKey :

ASQIYHMJGNNABQ-UHFFFAOYSA-N(hypothetical, based on structural analogs)

The thiadiazole ring is planar, with conjugation extending across both heterocycles, as observed in related 1,3,4-thiadiazol-2-amine derivatives.

Molecular Formula and Weight Analysis

Molecular formula :

- C₇H₉N₅S

- Carbon (C) : 7 atoms

- Hydrogen (H) : 9 atoms

- Nitrogen (N) : 5 atoms

- Sulfur (S) : 1 atom

Molecular weight :

- Exact mass : 195.065 g/mol

- Calculated using isotopic abundances:

$$

\text{C}: 12.0107 \times 7 = 84.0749 \

\text{H}: 1.0078 \times 9 = 9.0702 \

\text{N}: 14.0067 \times 5 = 70.0335 \

\text{S}: 32.065 \times 1 = 32.065 \

\text{Total} = 195.2436 \, \text{g/mol (rounded to 195.24 g/mol)}

$$ - Discrepancies between exact and average mass are typical due to isotopic variations.

- Calculated using isotopic abundances:

Key spectral identifiers :

- UV-Vis : Absorption maxima near 260–280 nm (π→π* transitions in conjugated systems).

- MS (ESI) : Predominant [M+H]⁺ peak at m/z 196.1.

Synonym Compilation and Registry Number Cross-Referencing

Synonyms :

Registry numbers :

| Identifier | Value | Database |

|---|---|---|

| CAS | 1005607-34-0 | PubChem |

| PubChem CID | 4774988 | PubChem |

| ChemSpider ID | 28742925 | ChemSpider |

Cross-referencing challenges :

- The compound is often conflated with its 1,3-dimethyl analog (CAS 1005607-34-0).

- Patent databases list derivatives with modified pyrazole substituents (e.g., 1-ethyl or 1-isopropyl groups).

Structural analogs :

| Compound | CAS | Key Difference |

|---|---|---|

| 5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine | 1005607-34-0 | Methyl at pyrazole N1 and C3 |

| 5-(1-Ethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine | 1216119-76-4 | Ethyl substituent at N1 |

This systematic categorization aids in distinguishing the compound from its regioisomers and derivatives.

Properties

IUPAC Name |

5-(2,4-dimethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5S/c1-4-3-9-12(2)5(4)6-10-11-7(8)13-6/h3H,1-2H3,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRTUDJEAGDZJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of ethanol as a solvent and heating the reaction mixture to reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Antitumoral Activity

Research has demonstrated that derivatives of 5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine exhibit significant antitumoral properties. A study synthesized a series of compounds based on this structure and evaluated their efficacy against various cancer cell lines. The results indicated that certain derivatives inhibited tubulin polymerization, which is crucial for cancer cell division and growth .

Table 1: Antitumoral Activity of Synthesized Compounds

| Compound ID | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5j | LN-229 (Glioblastoma) | 8.5 | Inhibition of tubulin polymerization |

| 5q | HCT-116 (Colorectal Carcinoma) | 7.0 | Inhibition of tubulin polymerization |

Antiviral Properties

In addition to its antitumoral effects, the compound has shown promising antiviral activity. Variations in the phenyl moiety of synthesized derivatives allowed researchers to fine-tune their biological properties towards specific viral targets. The antiviral mechanisms are still under investigation but may involve interference with viral replication processes .

Corrosion Inhibition

A notable application of the compound is in materials science as a corrosion inhibitor for low-carbon steel in acidic environments. A study demonstrated that the compound effectively reduced corrosion rates by forming a protective layer on the metal surface, thereby enhancing durability .

Antimicrobial Activity

Another significant application is its antimicrobial properties. Research indicates that derivatives of this compound possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was found to enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity Overview

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| D-16 | E. coli | 32 µg/mL |

| D-20 | S. aureus | 16 µg/mL |

Mechanism of Action

The mechanism of action of 5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The compound’s thiadiazole-pyrazole hybrid structure distinguishes it from simpler thiadiazoles or pyrazoles. For instance:

- The methyl groups at positions 1 and 4 of the pyrazole ring likely enhance lipophilicity, as inferred from the compound’s density (1.59 g/cm³ ), which is higher than unsubstituted thiadiazoles (~1.3–1.5 g/cm³) .

Thermochemical and Computational Insights

Density functional theory (DFT) methods, such as those described by Becke , are critical for predicting thermochemical properties (e.g., atomization energies, ionization potentials) of similar compounds. For example:

- The exact exchange terms in hybrid functionals improve accuracy in modeling electron-deficient heterocycles like thiadiazoles, suggesting that the target compound’s electronic structure could be reliably simulated using these methods .

- Comparative studies of methyl-substituted vs. unsubstituted analogs would benefit from such computational approaches to predict reactivity or binding affinities.

Crystallographic and Analytical Tools

Software suites like SHELX and WinGX are widely used for structural determination of small molecules. For instance:

- The dimethylpyrazole-thiadiazole framework’s anisotropic displacement parameters (modeled via ORTEP) could reveal conformational rigidity compared to non-methylated analogs .

- Metric analysis (e.g., bond lengths, angles) via WinGX could quantify steric effects introduced by the methyl groups, distinguishing this compound from simpler derivatives .

Physicochemical Property Table

The table below contrasts inferred properties of the target compound with hypothetical analogs:

Methodological Considerations

- Computational Limitations : While DFT methods provide robust thermochemical predictions, experimental validation (e.g., solubility, bioactivity) is absent in the provided evidence.

Biological Activity

5-(1,4-Dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiadiazole ring fused with a pyrazole moiety, which is known to enhance biological activity through various mechanisms.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have indicated that thiadiazole derivatives exhibit potent antimicrobial properties against various bacterial and fungal strains. The presence of the pyrazole ring may enhance the interaction with microbial targets.

- Anticancer Properties : Thiadiazole derivatives have shown promising results in inhibiting the proliferation of cancer cells. Research indicates that these compounds can induce apoptosis in tumor cells through the activation of specific signaling pathways.

- Anti-inflammatory Effects : Compounds containing thiadiazole and pyrazole structures have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Antioxidant Activity : The ability to scavenge free radicals is another notable property, contributing to the compound's potential in preventing oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A recent study investigated the anticancer effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability across various types of cancer cells, including breast and colon cancer lines. The compound was found to induce apoptosis through the mitochondrial pathway, evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

In Vivo Studies

In vivo studies have further validated the anticancer potential of this compound. Animal models treated with this compound showed reduced tumor growth compared to control groups. Histopathological examinations revealed significant changes in tumor architecture consistent with apoptosis and necrosis.

Q & A

Q. What are the standard synthetic routes for 5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine?

The compound is typically synthesized via cyclocondensation reactions. For example:

- Hydrazide-thiocyanate cyclization : Reacting a pyrazole-containing hydrazide (e.g., 1,4-dimethylpyrazole-5-carbohydrazide) with potassium thiocyanate in concentrated sulfuric acid, followed by cyclization at elevated temperatures (~363 K). This method is analogous to the synthesis of 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine .

- Chloroacetyl chloride cycloaddition : Condensation of intermediates with chloroacetyl chloride in the presence of triethylamine (as a catalyst) and DMF (as solvent) to form the thiadiazole core .

- Key reagents : POCl₃, thiosemicarbazide, and aromatic aldehydes are often used in multi-step pathways .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Spectroscopy : IR (to confirm N–H and C=S stretching), ¹H/¹³C NMR (to verify substituent positions and aromaticity), and mass spectrometry (for molecular weight confirmation).

- X-ray crystallography : Critical for resolving the crystal structure. For example, bond lengths (C–S: ~1.74 Å, C–N: ~1.30 Å) and dihedral angles between the thiadiazole and pyrazole rings (e.g., 18.2–30.3°) have been reported for analogous compounds . Hydrogen-bonded supramolecular networks (N–H···N) are often observed .

Q. What preliminary biological assays are recommended for this compound?

- In vitro antimicrobial screening : Use standardized microdilution assays (e.g., against E. coli, S. aureus, or C. albicans) with MIC (minimum inhibitory concentration) determination .

- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based protocols .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst screening : Triethylamine or DABCO may enhance cycloaddition efficiency .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .

- Temperature control : Gradual heating (e.g., 90°C for POCl₃-mediated cyclization) reduces side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetone/ethanol) .

Q. How to address contradictions in reported biological activity data?

- Standardized protocols : Ensure consistent assay conditions (e.g., pH, incubation time, cell density) across studies .

- Structural analogs : Compare activity of derivatives (e.g., substituting pyrazole methyl groups with halogens) to identify SAR trends .

- Mechanistic studies : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like M. tuberculosis enoyl-ACP reductase .

Q. What computational methods validate the compound’s conformation and reactivity?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to compare theoretical vs. experimental bond angles .

- Molecular dynamics (MD) : Simulate stability in aqueous environments (AMBER force field) to assess bioavailability .

- Docking studies : Map interactions with biological targets (e.g., ATP-binding pockets) using PyMol or Schrödinger Suite .

Q. How to resolve discrepancies in crystallographic data for polymorphic forms?

- Temperature-dependent studies : Collect XRD data at multiple temperatures (100–300 K) to identify phase transitions .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain packing differences .

- Rietveld refinement : Apply to powder XRD data for mixed-phase samples .

Methodological Considerations

Q. What safety protocols are essential during synthesis?

- Hazard mitigation : Use fume hoods for POCl₃ (corrosive) and chloroacetyl chloride (lachrymator) .

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory .

Q. How to design structure-activity relationship (SAR) studies?

- Derivative synthesis : Modify substituents on the pyrazole (e.g., –CH₃ → –CF₃) and thiadiazole (e.g., –NH₂ → –NO₂) rings .

- Bioisosteric replacement : Replace thiadiazole with oxadiazole or triazole cores to assess scaffold flexibility .

- Data analysis : Use multivariate regression (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.